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Compound of Interest

4-(5-Butyl-1,3,4-oxadiazol-2-
Compound Name:
ylaniline

Cat. No. B1303132

For Researchers, Scientists, and Drug Development Professionals

Aniline-substituted oxadiazole derivatives represent a significant class of heterocyclic
compounds that have garnered considerable attention in medicinal chemistry and materials
science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and
anticancer properties, are intricately linked to their three-dimensional molecular structures. X-
ray crystallography stands as a definitive tool for elucidating these structures, providing precise
information on bond lengths, bond angles, and intermolecular interactions that govern their
physicochemical properties and biological functions. This guide offers a comparative analysis
of the crystallographic data of selected aniline-substituted oxadiazole derivatives, supported by
detailed experimental protocols.

Data Presentation: Crystallographic Parameters at a
Glance

The following tables summarize key crystallographic data for two aniline-substituted 1,3,4-
oxadiazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Details

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1303132?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter

2-(1,3,4-Oxadiazol-2-
ylaniline[1][2]

N-(2-(1,3,4-oxadiazol-2-
yl)phenyl)-2,3-
dimethylaniline[3]

Empirical Formula CsH7NsO C16H15Ns0O
Formula Weight 161.16 265.31
Crystal System Monoclinic Monoclinic
Space Group P21/n P2i/c

a (A) 5.4890(11) 15.789(3)
b (A) 10.998(2) 8.1634(16)
c (A 12.633(3) 21.650(4)
a(°) 90 90

B(°) 98.78(3) 108.03(3)
y () 90 90

Volume (A3) 752.7(3) 2650.3(9)
z 4 8

Density (calculated) (Mg/m?3) 1.422 1.330
Absorption Coefficient (mm™1) 0.100 0.087
F(000) 336 1120

Final R indices [I>20(])]

R1 =0.0435, wR2 = 0.1169

R1 =0.065, wR2 = 0.148

Table 2: Selected Bond Lengths and Torsion Angles

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


http://www.znaturforsch.com/ab/v62b/62b0835.pdf
http://www.znaturforsch.com/ab/v62b/s62b0835.pdf
https://www.researchgate.net/publication/267031875_Synthesis_and_Crystal_Structure_of_N-2-134-oxadiazol-2-ylphenyl-23-dimethylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

N-(2-(1,3,4-oxadiazol-2-

2-(1,3,4-Oxadiazol-2- yl)phenyl)-2,3-
Bond/Angle o . -
yl)aniline (A or °)[1][2] dimethylaniline (Molecule
AIB) (A or °)[3]
C(7)-0(2) 1.368(2) 1.368(2) / 1.371(2)
C(8)-0(2) 1.369(2) 1.369(2) / 1.365(2)
C(7)-N(1) 1.291(2) 1.293(2) / 1.293(2)
N(1)-N(2) 1.411(2) 1.411(2) / 1.409(2)
C(8)-N(2) 1.294(2) 1.294(2) / 1.296(2)
C(2)-C(6)-N(3) Torsion Angle - -177.0(2) / -179.839

C(2)-C(3)-C(4)-N(3) Torsion

178.53(18) / 179.837
Angle

Note: For N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, there are two
crystallographically independent molecules (A and B) in the asymmetric unit.[3]

Experimental Protocols

The synthesis and crystallographic analysis of these compounds involve multi-step procedures.
Below are generalized protocols based on reported literature.

Synthesis of Aniline-Substituted Oxadiazoles

The synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline can be achieved through the reaction of 2-
aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in aza-Wittig reaction
conditions.[1][2] Similarly, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline can be
synthesized from 2-(2,3-dimethylphenyl)aminobenzoic acid and (N-
iIsocyanimino)triphenylphosphorane.[3]

A general synthetic pathway is outlined below:
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Synthesis Workflow

(N-isocyanimino)
triphenylphosphorane

Column
Chromatography

Substituted
2-Aminobenzoic Acid

Click to download full resolution via product page
Caption: General workflow for the synthesis of aniline-substituted oxadiazoles.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent
from the purified product solution. The data collection is performed on a diffractometer
equipped with a suitable X-ray source.

The experimental workflow for X-ray crystallography is as follows:

X-ray Crystallography Workflow

Single Crystal Structure Crystallographic
Selection Refinement Information File (CIF)

Click to download full resolution via product page
Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are then processed to solve and refine the crystal structure. This
process involves determining the unit cell dimensions, space group, and atomic coordinates.
The final refined structure provides the detailed geometric information presented in the tables
above.
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Structural Insights and Comparison

The crystallographic data reveals key structural features of these molecules. For instance, in 2-
(1,3,4-oxadiazol-2-yl)aniline, the aromatic rings are reported to be approximately co-planar.[1]
[2] In the case of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, the two independent
molecules in the asymmetric unit exhibit different orientations of the 2,3-dimethylphenyl ring.[3]
These subtle conformational differences can have a significant impact on the intermolecular
interactions within the crystal lattice, such as hydrogen bonding and mt-1t stacking, which in turn
influence the material's bulk properties.

The bond lengths within the 1,3,4-oxadiazole ring are consistent between the two compared
structures, indicating the robustness of this heterocyclic core. The variations in the torsion
angles involving the aniline substituent highlight the conformational flexibility of these
molecules, which can be crucial for their interaction with biological targets.

This comparative guide provides a foundation for understanding the structural landscape of
aniline-substituted oxadiazole derivatives. The presented data and protocols are essential for
researchers engaged in the design and synthesis of novel compounds with tailored properties
for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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